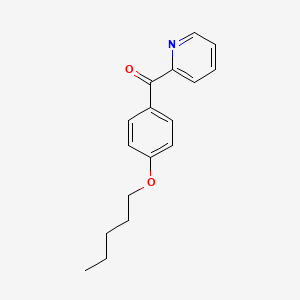
2-(4-Pentyloxybenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Pentyloxybenzoyl)pyridine” is a heterocyclic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is a compound that has attracted significant attention from scientists and researchers in various fields.
Molecular Structure Analysis
The InChI code for “2-(4-Pentyloxybenzoyl)pyridine” is1S/C17H19NO2/c1-2-3-6-13-20-15-10-8-14 (9-11-15)17 (19)16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Pentyloxybenzoyl)pyridine” include a molecular weight of 269.34 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Bioactive Ligands in Medicinal Chemistry
2-(4-Pentyloxybenzoyl)pyridine: derivatives can act as bioactive ligands. These compounds are known to exhibit a range of physiological effects similar to pyridoxal-amino acid systems, which are crucial in metabolic reactions. They have potential applications in the development of antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer medications .
Chemosensors for Ion Recognition
Pyridine derivatives, including 2-(4-Pentyloxybenzoyl)pyridine , can be used to develop chemosensors. These chemosensors have strong binding abilities towards various cations and anions and exhibit unique photophysical properties. They are used for qualitative and quantitative detection of selective or specific ions in environmental and biological media .
Organic Synthesis and Catalysis
As a versatile organic compound, 2-(4-Pentyloxybenzoyl)pyridine can be used in organic synthesis and catalysis. It can serve as a precursor or intermediate in the synthesis of more complex molecules, potentially useful in pharmaceuticals and agrochemicals .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound is used in suzuki–miyaura coupling reactions , which suggests it may interact with palladium catalysts and boron reagents in these reactions.
Mode of Action
Given its use in Suzuki–Miyaura coupling reactions , it’s likely that the compound acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst.
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds .
Result of Action
In the context of Suzuki–Miyaura coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Pentyloxybenzoyl)pyridine. It’s important to note that safety precautions should be taken when handling this compound, including the use of personal protective equipment .
properties
IUPAC Name |
(4-pentoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-3-6-13-20-15-10-8-14(9-11-15)17(19)16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYFXJOUDYOOEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642012 |
Source


|
| Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentyloxybenzoyl)pyridine | |
CAS RN |
898780-06-8 |
Source


|
| Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














